4-Ethynyl-1-methylpiperidine hydrochloride
Description
Significance of Piperidine (B6355638) Scaffolds in Modern Organic and Medicinal Chemistry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov Its prevalence stems from its ability to confer favorable physicochemical properties to molecules, such as improved water solubility and the capacity to form hydrogen bonds, which are crucial for biological activity. nih.gov The conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling it to bind effectively to a wide range of biological targets, including enzymes and receptors. nih.gov
In medicinal chemistry, the piperidine scaffold is considered a "privileged structure" due to its frequent appearance in drugs with diverse therapeutic actions. nih.govnih.gov Piperidine derivatives have been successfully developed as analgesics, antipsychotics, antihistamines, and anticancer agents, among others. biomedpharmajournal.orgsigmaaldrich.com The nitrogen atom in the piperidine ring is often a key site for modification, allowing for the fine-tuning of a compound's pharmacological profile.
Unique Structural Attributes of 4-Ethynyl-1-methylpiperidine (B1611609) Hydrochloride and its Research Relevance
The structure of 4-Ethynyl-1-methylpiperidine hydrochloride is characterized by three key features: the piperidine core, the N-methyl group, and the 4-ethynyl substituent. The N-methyl group influences the basicity and lipophilicity of the molecule, which can affect its pharmacokinetic properties.
The most distinctive feature is the terminal ethynyl (B1212043) group (a carbon-carbon triple bond). This functional group is of particular interest in modern chemical research for several reasons. The ethynyl group is relatively small and linear, allowing it to act as a rigid spacer or to probe narrow binding pockets in biological targets. kaznu.kz Furthermore, the terminal alkyne is a versatile chemical handle for a variety of chemical transformations, most notably "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition. This reactivity makes it an invaluable tool for chemical biology and drug discovery, enabling the straightforward linkage of the piperidine scaffold to other molecules of interest, such as fluorescent dyes, affinity probes, or potential drug fragments. The presence of this reactive group suggests the compound's utility as a versatile intermediate in the synthesis of more complex molecules.
The hydrochloride salt form of the compound enhances its stability and water solubility, making it easier to handle and use in aqueous biological assays. The combination of the biologically relevant piperidine scaffold with the chemically versatile ethynyl group makes this compound a compound of significant research relevance.
Historical Context of Ethynylpiperidine Derivatives in Chemical Synthesis and Biological Exploration
The synthesis of ethynyl-substituted piperidines has historical roots in the development of alkyne chemistry. A key reaction for the introduction of an ethynyl group onto a ketone, such as a piperidone, is the Favorskii reaction, discovered by the Russian chemist Alexei Yevgrafovich Favorskii in the early 1900s. kaznu.kz This reaction involves the addition of a metal acetylide to a carbonyl group. kaznu.kz The ethynylation of 1-methyl-4-piperidone (B142233), the precursor to the title compound, is a classic example of this transformation.
Historically, the synthesis of 1-methyl-4-piperidone itself was a subject of investigation. One of the early reported methods involves a multi-step sequence starting from the double Michael addition of methylamine (B109427) to ethyl acrylate, followed by a Dieckmann cyclization and subsequent decarboxylation. nih.gov
The exploration of ethynylpiperidine derivatives in a biological context has evolved with the broader understanding of the role of the ethynyl group in medicinal chemistry. Initially, the focus may have been on the structural aspects and physical properties conferred by the alkyne. However, with the advent of modern drug discovery techniques, the utility of the ethynyl group as a reactive handle for covalent modification of targets or for use in click chemistry has brought renewed attention to this class of compounds. While specific historical milestones for this compound are not extensively documented in readily available literature, the development of its parent structural motifs and the key reactions for its synthesis are well-established in the history of organic chemistry.
Chemical Profile
| Property | Value |
| IUPAC Name | 4-ethynyl-1-methylpiperidine;hydrochloride |
| Molecular Formula | C₈H₁₄ClN |
| Molecular Weight | 159.66 g/mol |
| CAS Number | 23263-22-1 |
| Canonical SMILES | C#CC1CCN(C)CC1.Cl |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-ethynyl-1-methylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-3-8-4-6-9(2)7-5-8;/h1,8H,4-7H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFZTOCMQCEVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C#C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230798-28-2 | |
| Record name | 4-ethynyl-1-methylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 4 Ethynyl 1 Methylpiperidine Hydrochloride
Established Synthetic Routes and Precursors
The traditional synthesis of 4-Ethynyl-1-methylpiperidine (B1611609) hydrochloride relies on a series of well-established chemical reactions. These methods, while effective, often require multiple steps and careful control of reaction conditions to achieve the desired product.
Favorskii Reaction Applications in Piperidine (B6355638) Synthesis
The Favorskii rearrangement is a powerful tool in organic synthesis, primarily known for the rearrangement of cyclopropanones and α-halo ketones to form carboxylic acid derivatives. wikipedia.org In the context of cyclic α-halo ketones, this reaction results in a ring contraction. wikipedia.orgadichemistry.com The reaction is conducted in the presence of a base, such as a hydroxide to produce a carboxylic acid, or an alkoxide or amine to yield an ester or an amide, respectively. wikipedia.org
The mechanism is believed to involve the formation of an enolate on the side of the ketone away from the halogen atom. This enolate then cyclizes to a cyclopropanone intermediate, which is subsequently attacked by a nucleophile. wikipedia.org An alternative mechanism, known as the quasi-Favorskii or pseudo-Favorskii rearrangement, can occur when enolate formation is not possible. wikipedia.org
While direct application of the Favorskii reaction for the synthesis of 4-Ethynyl-1-methylpiperidine hydrochloride is not extensively documented, its principles are applied in the synthesis of piperidine precursors. For instance, the ring contraction of a substituted chlorocyclohexanone can yield a cyclopentanecarboxylic acid derivative, a potential building block for further elaboration into the piperidine ring system. adichemistry.com The versatility of this reaction has been demonstrated in the synthesis of complex molecules, including natural products and caged structures. ddugu.ac.in
Table 1: Key Features of the Favorskii Rearrangement
| Feature | Description |
|---|---|
| Reaction Type | Rearrangement of α-halo ketones |
| Products | Carboxylic acids, esters, or amides |
| Key Intermediate | Cyclopropanone |
| Application | Ring contraction of cyclic ketones |
Alkylation Strategies for N-Substitution
The introduction of the methyl group at the nitrogen atom of the piperidine ring is a crucial step in the synthesis of this compound. This is typically achieved through N-alkylation. A common method involves the reaction of a piperidine precursor with a methylating agent.
One straightforward approach is the reaction of a piperidine derivative with an alkyl halide, such as methyl iodide or methyl bromide, in the presence of a base. researchgate.net The base serves to deprotonate the secondary amine of the piperidine ring, forming a more nucleophilic amide anion that can then react with the alkyl halide. Anhydrous conditions are often preferred to prevent side reactions. researchgate.net
Another widely used method is the Eschweiler-Clarke reaction, which involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde. nih.govresearchgate.net This reductive amination process is advantageous as it is typically high-yielding and avoids the formation of quaternary ammonium salts. This method has been successfully employed in the synthesis of N-monodeuteriomethyl-2-substituted piperidines. nih.govresearchgate.net
The choice of alkylation strategy can depend on the specific substrate and the desired reaction conditions. For instance, in the synthesis of 1-Methylpiperidine-4-carboxylic acid hydrochloride, a precursor to the target molecule, isonipecotic acid is reacted with formaldehyde and formic acid in the presence of a palladium catalyst. chemicalbook.com
Table 2: Common N-Alkylation Strategies for Piperidines
| Method | Reagents | Key Features |
|---|---|---|
| Direct Alkylation | Alkyl halide (e.g., MeI, MeBr), Base | Simple procedure, potential for over-alkylation |
| Eschweiler-Clarke | Formic acid, Formaldehyde | High yields, avoids quaternary salt formation |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | Versatile for various alkyl groups |
Sonogashira Cross-Coupling and Alkyne Functionalization Approaches
The ethynyl (B1212043) group at the 4-position of the piperidine ring is introduced through alkyne functionalization, with the Sonogashira cross-coupling reaction being a prominent method. jk-sci.comorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. jk-sci.comorganic-chemistry.org
In the synthesis of 4-Ethynyl-1-methylpiperidine, a suitable piperidine precursor bearing a leaving group at the 4-position, such as an iodide or bromide, would be reacted with a protected acetylene equivalent, like trimethylsilylacetylene. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. jk-sci.com Following the coupling reaction, the protecting group on the alkyne can be removed to yield the terminal ethynyl group.
The mechanism of the Sonogashira coupling involves a catalytic cycle with both palladium and copper. The palladium catalyst undergoes oxidative addition with the halide, while the copper co-catalyst activates the alkyne. youtube.com While traditionally requiring anhydrous and anaerobic conditions, newer procedures have been developed that can be performed under less stringent conditions. organic-chemistry.org Copper-free Sonogashira reactions have also been developed, which can be advantageous in certain contexts to avoid issues related to the toxicity or interference of copper. nih.gov
Novel Synthetic Methodologies and Innovations
Recent advancements in synthetic organic chemistry have led to the development of novel methodologies for the synthesis of piperidine derivatives, offering improvements in efficiency, selectivity, and environmental impact.
Stereoselective Synthesis of Analogues
The development of stereoselective methods for the synthesis of piperidine derivatives is of significant interest, as the stereochemistry of these compounds can have a profound impact on their biological activity. nih.gov While 4-Ethynyl-1-methylpiperidine itself is achiral, the synthesis of its chiral analogues requires precise control over the formation of stereocenters.
One approach to stereoselective synthesis involves the use of chiral catalysts or auxiliaries to direct the outcome of a reaction. For example, enantioselective approaches to the synthesis of substituted piperidines have been developed using palladium catalysts with novel chiral ligands. nih.gov Asymmetric alkylation of N-BOC piperidinone hydrazones has also been shown to be an effective strategy for producing chiral piperidine derivatives. researchgate.net
Furthermore, the stereoselective synthesis of heterocyclic analogues of tetraphenylethylene has been achieved through a combination of a stereoselective McMurry reaction and a copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This highlights the potential for applying modern synthetic methods to control the stereochemistry of complex molecules containing piperidine-like structures.
Flow Electrochemistry-Enabled Synthesis of Piperidine Derivatives
Flow electrochemistry has emerged as a powerful and sustainable tool for the synthesis of organic compounds, including piperidine derivatives. nih.govresearchgate.net This technique offers several advantages over traditional batch methods, including improved reaction efficiency, better control over reaction parameters, and enhanced safety. nih.gov
The synthesis of piperidine and pyrrolidine derivatives has been successfully achieved through electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor. nih.govresearchgate.net This method provides the target compounds in good yields and can be scaled up for preparative synthesis. nih.gov The large specific surface area of the microreactor allows for efficient reduction of the substrate on the cathode. nih.gov
Anodic α-methoxylation of N-formylpiperidine in an electrochemical flow cell has also been demonstrated as an efficient and scalable method for producing a key intermediate for the synthesis of 2-substituted N-(methyl-d)piperidines. nih.govresearchgate.net This flow electrosynthesis approach allows for the convenient production of multi-gram quantities of the desired product at ambient temperature and in a short time, without the need for chemical oxidizing agents. nih.gov
Table 3: Comparison of Batch vs. Flow Electrochemistry for Piperidine Synthesis
| Parameter | Batch Electrochemistry | Flow Electrochemistry |
|---|---|---|
| Efficiency | Generally lower | Higher due to better mass and heat transfer |
| Scalability | Can be challenging | More readily scalable |
| Safety | Potential for localized overheating | Improved safety due to small reaction volumes |
| Control | Less precise control over parameters | Precise control over voltage, current, and flow rate |
Derivatization Strategies and Analogue Preparation
The preparation of analogues from this compound can be systematically approached by targeting its key functional groups. These strategies are crucial for structure-activity relationship (SAR) studies and the development of new chemical entities.
The terminal alkyne is a versatile functional group that participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility allows for the extension of the molecular scaffold and the introduction of diverse functionalities.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.orgwikipedia.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgjk-sci.com By reacting 4-ethynyl-1-methylpiperidine with various aryl or vinyl halides, a wide array of substituted arylalkynes and conjugated enynes can be synthesized. Copper-free Sonogashira coupling protocols have also been developed. libretexts.org
Azide-Alkyne Cycloaddition (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govorganic-chemistry.orgwikipedia.org This "click" reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgbroadpharm.com Reacting 4-ethynyl-1-methylpiperidine with various organic azides provides a straightforward route to a diverse set of triazole-containing analogues. A ruthenium-catalyzed version (RuAAC) can be used to generate the 1,5-triazole regioisomer. wikipedia.org
Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton, such as the one on a terminal alkyne. adichemistry.comwikipedia.org This three-component reaction condenses the alkyne with a non-enolizable aldehyde (like formaldehyde) and a secondary amine to produce a propargylamine. researchgate.netnih.gov This allows for the introduction of an aminomethyl group adjacent to the triple bond, providing a scaffold for further diversification.
Hydration: The addition of water across the triple bond, known as hydration, can be catalyzed by acid and mercuric sulfate (HgSO₄). lumenlearning.comlibretexts.org For a terminal alkyne like 4-ethynyl-1-methylpiperidine, this reaction follows Markovnikov's rule, initially forming an enol which rapidly tautomerizes to the more stable methyl ketone. chemistrysteps.commasterorganicchemistry.com This transformation converts the linear alkyne into a carbonyl functionality, opening up further derivatization possibilities.
Reduction: The ethynyl group can be fully or partially reduced. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) will reduce the alkyne completely to an ethyl group. organicchemistrytutor.com Partial reduction to an alkene can be achieved stereoselectively. Using Lindlar's catalyst results in a cis-alkene (Z-isomer), while a dissolving metal reduction (e.g., Na in liquid NH₃) yields a trans-alkene (E-isomer). organicchemistrytutor.commasterorganicchemistry.comchemistrysteps.comorganic-chemistry.org
Table 1: Summary of Derivatization Strategies for the Ethynyl Group
| Reaction | Reagents/Catalysts | Product Type |
|---|---|---|
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, Amine base | Arylalkyne / Enyne |
| Azide-Alkyne Cycloaddition | Organic Azide, Cu(I) or Ru(II) catalyst | 1,2,3-Triazole |
| Mannich Reaction | Formaldehyde, Secondary Amine, CuCl | Propargylamine |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone |
| Full Reduction | H₂, Pd/C | Alkane (Ethyl group) |
| Partial Reduction (cis) | H₂, Lindlar's Catalyst | cis-Alkene |
| Partial Reduction (trans) | Na, liquid NH₃ | trans-Alkene |
Modifications to the saturated piperidine ring are generally more challenging than derivatizing the ethynyl group but offer alternative pathways to novel analogues.
N-Demethylation and Re-alkylation: The N-methyl group can be removed through various chemical methods, such as reaction with 1-chloroethyl chloroformate followed by hydrolysis. This N-demethylation yields the secondary amine, 4-ethynylpiperidine, which can then be reacted with a wide range of alkylating agents (e.g., alkyl halides, acyl chlorides) to introduce different substituents on the nitrogen atom. This strategy allows for systematic variation of the steric and electronic properties of the amine.
α-C–H Functionalization: Recent advances in synthetic chemistry have enabled the direct functionalization of C–H bonds adjacent (alpha) to the nitrogen in N-alkyl piperidines. acs.orgresearchgate.netchemrxiv.org These methods often proceed through the formation of an iminium ion intermediate, which can then be trapped by various nucleophiles. acs.org This approach allows for the introduction of substituents at the C2 and C6 positions of the piperidine ring, providing access to analogues that would be difficult to synthesize through other means.
Ring Expansion: More complex derivatization can involve the expansion of the six-membered piperidine ring into a seven-membered azepane ring. rsc.orgchemrxiv.org These multi-step synthetic sequences can provide access to novel heterocyclic scaffolds with distinct conformational properties.
Table 2: Summary of Derivatization Strategies for the Piperidine Ring
| Strategy | Description | Potential Products |
|---|---|---|
| N-Demethylation / Re-alkylation | Removal of the methyl group to form a secondary amine, followed by introduction of new N-substituents. | N-Alkyl, N-Aryl, N-Acyl analogues |
| α-C–H Functionalization | Direct introduction of substituents at the C2/C6 positions via iminium ion intermediates. | 2-Substituted piperidine derivatives |
| Ring Expansion | Multi-step synthesis to convert the piperidine ring into a larger azepane ring. | Azepane analogues |
Reaction Mechanisms and Pathways Involving the this compound Moiety
Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes for the derivatization of 4-ethynyl-1-methylpiperidine.
Sonogashira Coupling Mechanism: The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide to form a Pd(II) complex. Transmetalation from the copper acetylide (generated in the copper cycle) to the Pd(II) complex occurs. The resulting complex then undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
Copper Cycle: A Cu(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle. wikipedia.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism: The mechanism begins with the formation of a copper(I) acetylide from 4-ethynyl-1-methylpiperidine and the Cu(I) catalyst. wikipedia.org The organic azide then coordinates to the copper center. This is followed by a cyclization step to form a six-membered copper-containing metallacycle. Subsequent reductive elimination yields the stable 1,2,3-triazole ring and regenerates the Cu(I) catalyst. nih.gov
Mannich Reaction Mechanism: The reaction is typically acid-catalyzed and begins with the formation of an electrophilic iminium ion from the reaction of formaldehyde and a secondary amine. wikipedia.orgchemistrysteps.com The terminal alkyne, 4-ethynyl-1-methylpiperidine, then acts as a nucleophile, attacking the iminium ion to form the C-C bond and yield the propargylamine product after deprotonation. adichemistry.com
Alkyne Hydration Mechanism: In the presence of strong acid, the alkyne is protonated to form a vinyl carbocation intermediate at the more substituted carbon (Markovnikov's rule). chemistrysteps.com A water molecule then acts as a nucleophile, attacking the carbocation. Deprotonation of the resulting oxonium ion yields an enol. lumenlearning.com The enol is generally unstable and rapidly undergoes keto-enol tautomerization to form the more stable methyl ketone. masterorganicchemistry.com
Table 3: Mechanistic Pathways for Key Reactions
| Reaction | Key Intermediate(s) | Mechanistic Steps |
|---|---|---|
| Sonogashira Coupling | Pd(II)-aryl complex, Cu(I)-acetylide | Oxidative addition, Transmetalation, Reductive elimination |
| CuAAC (Click Chemistry) | Cu(I)-acetylide, Copper-metallacycle | Coordination, Cyclization, Reductive elimination |
| Mannich Reaction | Iminium ion | Formation of iminium ion, Nucleophilic attack by alkyne |
| Hydration | Vinyl carbocation, Enol | Protonation, Nucleophilic attack by water, Deprotonation, Tautomerization |
Advanced Research Applications in Medicinal Chemistry and Chemical Biology
Structure-Activity Relationship (SAR) Studies of 4-Ethynyl-1-methylpiperidine (B1611609) Hydrochloride Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological profile of a lead compound. For derivatives of 4-ethynyl-1-methylpiperidine hydrochloride, SAR studies aim to understand how modifications to different parts of the molecule influence its interaction with biological targets and, consequently, its activity.
Sphingosine (B13886) kinases (SphK1 and SphK2) are critical enzymes in the sphingolipid metabolic pathway, producing the signaling molecule sphingosine-1-phosphate (S1P). nih.gov Dysregulation of SphK activity is implicated in various diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets. While direct SAR studies on this compound derivatives as SphK inhibitors are not extensively documented in publicly available literature, the principles of SphK inhibition by other scaffolds provide a framework for potential SAR exploration.
Key structural features of known SphK inhibitors often include a hydrophobic tail that mimics the sphingosine lipid backbone and a polar headgroup that interacts with the ATP binding pocket or the sphingosine binding site. The 4-ethynyl-1-methylpiperidine moiety could serve as a versatile scaffold where the ethynyl (B1212043) group can be functionalized to introduce various hydrophobic tails, while the piperidine (B6355638) nitrogen can be modified to modulate polarity and basicity.
Table 1: Hypothetical SAR of 4-Ethynyl-1-methylpiperidine Derivatives as Sphingosine Kinase Inhibitors
| Modification on 4-Ethynyl-1-methylpiperidine Scaffold | Predicted Effect on SphK Inhibition | Rationale |
| Elongation of the ethynyl group with lipophilic chains | Potential increase in potency | Mimics the lipid tail of sphingosine, enhancing binding to the hydrophobic pocket of SphK. |
| Introduction of aromatic or heteroaromatic groups via the ethynyl moiety | May enhance potency and selectivity | Can form specific interactions (e.g., pi-stacking) with amino acid residues in the active site. |
| Variation of the N-methyl group to other alkyl or arylalkyl groups | Could influence selectivity between SphK1 and SphK2 | The N-substituent can affect the overall conformation and interaction with isoform-specific residues. |
| Modification of the piperidine ring (e.g., hydroxylation) | May improve pharmacokinetic properties | Introduction of polar groups can modulate solubility and metabolic stability. |
Note: The data in this table is hypothetical and based on general principles of SphK inhibitor design, as specific experimental data for 4-ethynyl-1-methylpiperidine derivatives is not available in the reviewed literature.
Squalene (B77637) epoxidase (SQLE) is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene. nih.gov Inhibition of SQLE is a therapeutic strategy for hypercholesterolemia and fungal infections. taylorfrancis.com The SAR of piperidine-containing compounds as SQLE inhibitors has been a subject of interest.
While specific SAR studies focused on this compound derivatives are not prominent in the available literature, research on other piperidine-based SQLE inhibitors suggests that the piperidine ring can serve as a central scaffold to orient functional groups that interact with the enzyme's active site. The lipophilicity and the nature of the substituents on the piperidine ring are often critical for potent inhibition. For instance, in a series of terbinafine (B446) analogues, the tertiary amino structure was found to be crucial for high potency. nih.gov
Table 2: Potential SAR Insights for 4-Ethynyl-1-methylpiperidine Derivatives as Squalene Epoxidase Inhibitors
| Modification | Potential Impact on SQLE Inhibition | Rationale based on known SQLE inhibitors |
| Functionalization of the ethynyl group with bulky lipophilic moieties | May increase potency | The active site of SQLE accommodates the long squalene substrate, suggesting a preference for lipophilic inhibitors. |
| Alteration of the N-methyl group to larger alkyl groups | Could affect binding affinity | The size and nature of the N-substituent can influence interactions with the enzyme. |
| Introduction of polar groups on the piperidine ring | May decrease potency but improve solubility | Balancing lipophilicity and polarity is crucial for optimal pharmacological properties. |
Note: This table is based on general knowledge of SQLE inhibitors, as direct experimental SAR data for 4-ethynyl-1-methylpiperidine derivatives is limited.
Piperidine derivatives are known to exhibit a wide range of pharmacological activities. pjps.pk
Analgesic Activity: The 1-methyl-4-piperidinol scaffold, structurally related to the compound of interest, has been explored for analgesic properties. nih.gov SAR studies on aromatic esters of 1-methyl-4-piperidinol revealed that substituents on the aromatic ring significantly affect analgesic potency. Lipophilicity and the ability to act as a hydrogen-bond acceptor were found to enhance activity. nih.gov For 4-phenylamidopiperidines, an aralkyl substituent on the piperidine nitrogen was associated with high potency. nih.gov These findings suggest that for 4-ethynyl-1-methylpiperidine derivatives, modifications of the ethynyl group with aromatic moieties could be a promising strategy to develop potent analgesics.
Anti-bacterial Activity: Various piperidine derivatives have been synthesized and evaluated for their antimicrobial properties. biointerfaceresearch.comacademicjournals.orgbiomedpharmajournal.org Studies have shown that the nature of substituents on the piperidine ring and the nitrogen atom plays a crucial role in determining the antibacterial spectrum and potency. For instance, certain synthesized piperidine derivatives showed activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. biointerfaceresearch.com The specific contribution of a 4-ethynyl group to the antibacterial activity within a 1-methylpiperidine (B42303) scaffold would require dedicated SAR studies.
Anti-spasmodic and Anti-allergic Activities: While the general class of piperidine derivatives has been investigated for various therapeutic effects, specific data on the anti-spasmodic and anti-allergic activities of this compound derivatives are not readily available in the scientific literature.
Pre-clinical Pharmacological Investigations
Pre-clinical studies are essential to characterize the pharmacological profile of a new chemical entity. These investigations include in vitro assays to determine the compound's interaction with its biological target and in vivo studies to assess its efficacy and safety in animal models.
Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. nih.gov This is a crucial step in drug discovery to identify compounds that bind with high affinity and selectivity to the target of interest. For derivatives of this compound, receptor binding studies would be essential to elucidate their mechanism of action, especially for applications such as analgesia where interactions with opioid or other pain-related receptors are likely.
While specific receptor binding data for this compound is not available in the reviewed literature, it is known that piperidine-based structures are common motifs in ligands for various receptors, including opioid, muscarinic, and sigma receptors.
Table 3: Representative Receptor Binding Data for Piperidine Derivatives
| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki, nM) |
| Aromatic esters of 1-methyl-4-piperidinol | Opioid Receptor | Marginal to no binding |
| Various 4-substituted piperidines | Sigma-1 Receptor | Can range from subnanomolar to micromolar |
| Piperidine-based Melanocortin Analogues | Melanocortin 4 Receptor (MC4R) | High affinity (in the nanomolar range) nih.gov |
Note: This table provides examples of receptor binding affinities for different classes of piperidine derivatives to illustrate the potential for this scaffold to interact with various receptors. Data for this compound is not included due to a lack of available information.
Enzyme inhibition assays are conducted to measure the ability of a compound to inhibit the activity of a specific enzyme. juniperpublishers.comchemmethod.com The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For this compound derivatives, these assays would be critical to quantify their inhibitory effects on enzymes like Sphingosine Kinase and Squalene Epoxidase.
Although specific enzyme inhibition data for this compound is not available in the reviewed literature, data for other piperidine-containing enzyme inhibitors can provide context.
Table 4: Examples of Enzyme Inhibition by Piperidine-Containing Compounds
| Compound Class | Enzyme Target | Inhibitory Potency (IC50/Ki) |
| Terbinafine (contains a piperidine-like morpholine (B109124) ring) | Squalene Epoxidase | IC50 = 15.8 nM (from Trichophyton rubrum) nih.gov |
| Guanidine-based piperidine derivatives | Sphingosine Kinase 1 (SphK1) | Ki = 48 nM nih.gov |
| 1,2,4-Triazole bearing piperidine analogues | Acetylcholinesterase (AChE) | IC50 in the micromolar range nih.gov |
Note: This table illustrates the potential of piperidine-containing structures to act as potent enzyme inhibitors. The presented data is for structurally related compounds, as specific data for this compound is not available.
Application in Targeted Protein Degradation Research (e.g., PROTACs)
Current research literature does not indicate the use or investigation of this compound in the field of targeted protein degradation, including its application in Proteolysis Targeting Chimeras (PROTACs).
There are no available scientific reports or studies that describe the use of this compound in the design and synthesis of E3 ligase ligands. While the piperidine core is a feature in some ligands for E3 ligases like Cereblon (CRBN), the synthesis of such ligands from this specific compound has not been documented in the reviewed literature frontiersin.orgresearchgate.net.
Consistent with the lack of its application in PROTAC development, there are no mechanism of action studies for this compound within protein degradation pathways. The process of targeted protein degradation involves a molecule mediating the interaction between a target protein and an E3 ligase, leading to ubiquitination and subsequent degradation by the proteasome nih.govnih.govyoutube.com. No research has been published that implicates this compound in this mechanism.
Computational and Theoretical Studies of 4 Ethynyl 1 Methylpiperidine Hydrochloride
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These studies are crucial in drug discovery and molecular biology for understanding ligand-receptor interactions.
A primary goal of molecular docking is to predict the binding affinity, often expressed as a binding energy or an inhibition constant (Ki), which quantifies the strength of the ligand-receptor interaction. mdpi.com Computational programs use scoring functions to estimate this affinity based on the predicted binding pose. For 4-Ethynyl-1-methylpiperidine (B1611609) hydrochloride, different docking algorithms could be employed to predict not only the most stable binding orientation but also to rank its potential affinity against a panel of receptors. This information is valuable for prioritizing compounds in virtual screening campaigns. researchgate.net
The following table illustrates a hypothetical output from a molecular docking study, showcasing predicted binding affinities for 4-Ethynyl-1-methylpiperidine hydrochloride with various receptor types.
| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Receptor A | -8.5 | TYR123, PHE254, ASN150 |
| Receptor B | -7.2 | LEU88, TRP340, SER92 |
| Receptor C | -6.9 | VAL101, ILE180, GLU115 |
Note: This data is illustrative and based on the general outputs of molecular docking studies.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a detailed view of the conformational changes and dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules to model their physical movements. nih.gov
MD simulations can explore the conformational landscape of this compound, identifying its most stable three-dimensional structures. The piperidine (B6355638) ring typically adopts a chair conformation, and simulations can determine the energetic favorability of the axial versus equatorial positioning of the ethynyl (B1212043) and methyl groups. Understanding the flexibility of the molecule and the energy barriers between different conformations is essential for comprehending its interaction with a binding site. mdpi.com
When a ligand is docked into a receptor, MD simulations can be used to assess the stability of the predicted binding pose. By simulating the ligand-receptor complex in a solvated environment over a period of nanoseconds, researchers can observe whether the ligand remains stably bound or dissociates. Analysis of the trajectory from an MD simulation provides insights into the dynamic nature of the binding, including fluctuations in key intermolecular distances and the role of water molecules in mediating interactions. mdpi.com
The root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation is a common metric to evaluate binding stability, as depicted in the hypothetical table below.
| Simulation Time (ns) | Ligand RMSD (Å) |
| 0 | 0.0 |
| 10 | 1.2 |
| 20 | 1.5 |
| 30 | 1.4 |
| 40 | 1.6 |
| 50 | 1.5 |
Note: This data is representative of a stable binding interaction where the ligand's position fluctuates around an average value.
Quantum Chemical Calculations and Spectroscopic Property Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, can be used to predict a variety of molecular properties with high accuracy. nih.gov These methods are instrumental in understanding the electronic structure and predicting spectroscopic data.
For this compound, quantum chemical methods like Density Functional Theory (DFT) can be employed to calculate optimized molecular geometry, atomic charges, and vibrational frequencies. These calculated frequencies can then be correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the compound.
Furthermore, these calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By computing the magnetic shielding tensors for each nucleus in the molecule, a theoretical NMR spectrum can be generated. researchgate.net Comparing this predicted spectrum with experimental data is a powerful method for confirming the molecular structure.
The table below provides an example of how predicted spectroscopic data from quantum chemical calculations might compare to experimental values.
| Spectroscopic Property | Predicted Value | Experimental Value |
| C≡C Stretch (IR, cm⁻¹) | 2105 | 2100 |
| ¹³C NMR (Ethynyl C1, ppm) | 85.2 | 84.8 |
| ¹³C NMR (Ethynyl C2, ppm) | 70.5 | 70.1 |
| ¹H NMR (Methyl, ppm) | 2.35 | 2.32 |
Note: This data is hypothetical and serves to illustrate the typical agreement between quantum chemical predictions and experimental results.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For piperidine derivatives, DFT calculations, often using functionals like B3LYP or M06-2X with various basis sets (e.g., 6-311++G(d,p)), are employed to determine a range of molecular properties nih.govepstem.netnih.gov.
Applications for a molecule like this compound would typically include:
Geometry Optimization: Calculating the most stable three-dimensional conformation of the molecule by finding the minimum energy state.
Vibrational Frequency Analysis: Predicting the infrared (IR) and Raman spectra, which can be used to confirm the synthesized structure against experimental data.
Calculation of Thermodynamic Properties: Determining properties such as enthalpy, entropy, and Gibbs free energy.
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions nih.gov.
While studies on other piperidines have successfully used DFT for these purposes nih.govresearchgate.net, specific calculations for this compound are not found in the current body of literature.
Prediction of Electronic and Geometric Structures
The prediction of electronic and geometric structures is a primary outcome of DFT and other computational methods. These predictions are fundamental to understanding a molecule's reactivity and potential interactions with biological systems.
Key parameters that would be determined for this compound include:
Bond Lengths and Angles: Theoretical values for the distances between atoms and the angles between bonds, defining the molecule's geometry.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and electronic transport properties mdpi.com.
Mulliken Atomic Charges: Calculating the partial charge on each atom to understand charge distribution and dipole moment nih.gov.
A hypothetical data table for such predicted properties is shown below, based on typical outputs from DFT calculations for similar molecules.
Table 1: Hypothetical DFT-Predicted Properties of this compound No published data is available for this compound. The values below are for illustrative purposes only and are based on general findings for similar heterocyclic compounds.
| Parameter | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.1 Debye | Measures the polarity of the molecule |
Virtual Screening and In Silico Activity Prediction Models
In silico methods are essential for modern drug discovery, allowing for the rapid screening of large compound libraries and the prediction of biological activities before costly and time-consuming laboratory work is undertaken sciengpub.irchemmethod.comchemmethod.com.
Application of Predictive Algorithms (e.g., PASS)
The Prediction of Activity Spectra for Substances (PASS) algorithm is an online tool that predicts a wide range of biological activities for a given chemical structure based on its similarity to known bioactive compounds. The output is a list of potential activities with probabilities for being active (Pa) or inactive (Pi).
For this compound, a PASS analysis would generate a spectrum of potential pharmacological effects, such as enzyme inhibition, receptor antagonism, or antimicrobial activity. Studies on other novel piperidine derivatives have used PASS to identify promising therapeutic areas, including treatments for central nervous system diseases and cancer clinmedkaz.org. However, a specific PASS analysis for this compound has not been published.
Identification of Novel Biological Targets
Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme nih.govmdpi.com. This process can be performed using either ligand-based or structure-based approaches.
Ligand-Based Virtual Screening: This method searches for molecules similar to known active compounds.
Structure-Based Virtual Screening (Molecular Docking): This involves "docking" the candidate molecule into the 3D structure of a biological target to predict its binding affinity and mode of interaction researchgate.netmdpi.com.
This approach could be used to screen this compound against a panel of known protein structures to identify potential new biological targets, thereby suggesting novel therapeutic applications. Research on other piperidine-containing compounds has successfully identified novel inhibitors for targets like HDM2 and acetylcholinesterase through such methods researchgate.netnih.gov. Without such a study on this compound, its potential biological targets remain computationally unverified.
Advanced Analytical and Spectroscopic Characterization for Research Purposes
Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei. For 4-Ethynyl-1-methylpiperidine (B1611609) hydrochloride, specific resonances are expected that confirm the presence and connectivity of the piperidine (B6355638) ring, the N-methyl group, and the ethynyl (B1212043) substituent.
In ¹H NMR, the protons on the piperidine ring typically appear as complex multiplets due to spin-spin coupling. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be deshielded and appear at a lower field compared to the protons at C3 and C5. rsc.org The N-methyl group should produce a distinct singlet. The terminal alkyne proton is also highly characteristic, appearing as a singlet in a specific region of the spectrum.
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. The carbons of the piperidine ring adjacent to the nitrogen (C2, C6) are shifted downfield. The quaternary carbon (C4) attached to the ethynyl group and the two carbons of the ethynyl group itself (C≡C and C≡CH) will have characteristic chemical shifts that are crucial for structural confirmation. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Ethynyl-1-methylpiperidine
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperidine H2, H6 | 2.5 - 3.2 (multiplet) | 54 - 58 |
| Piperidine H3, H5 | 1.8 - 2.4 (multiplet) | 30 - 35 |
| N-CH₃ | 2.3 - 2.8 (singlet) | 42 - 47 |
| C≡C-H | 2.0 - 2.5 (singlet) | 80 - 85 |
| Piperidine C4 | N/A | 35 - 40 |
| C≡C-H | N/A | 70 - 75 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions. 5.2. Confirmation of Molecular Mass and Fragmentation Patterns by Mass Spectrometry (MS)
Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For 4-Ethynyl-1-methylpiperidine hydrochloride, analysis is typically performed on the free base, 4-Ethynyl-1-methylpiperidine (C₈H₁₃N, Molecular Weight: 123.20 g/mol ).
In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), the molecule is ionized and fragmented. The molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the free base (m/z = 123). The fragmentation of piperidine derivatives is well-characterized and often involves alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgnih.gov This process leads to the formation of stable, resonance-stabilized fragments. Common fragmentation pathways for this molecule would include the loss of the N-methyl group or cleavage of the piperidine ring, providing further structural confirmation. youtube.comyoutube.comlibretexts.org
Table 2: Predicted Mass Spectrometry Fragmentation for 4-Ethynyl-1-methylpiperidine
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 123 | [C₈H₁₃N]⁺ | Molecular Ion (M⁺) |
| 122 | [C₈H₁₂N]⁺ | Loss of a hydrogen atom (M-1) |
| 108 | [C₇H₁₀N]⁺ | Loss of the methyl group (•CH₃) |
| 96 | [C₆H₁₀N]⁺ | Alpha-cleavage and loss of an ethyl radical |
| 82 | [C₅H₈N]⁺ | Ring fragmentation |
Note: The relative abundance of these fragments helps to piece together the molecular structure. 5.3. Analysis of Functional Groups and Molecular Vibrations by Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
The most diagnostic peaks would be those associated with the terminal alkyne group. A sharp, strong peak around 3300 cm⁻¹ corresponds to the stretching vibration of the sp-hybridized C-H bond (≡C-H). The carbon-carbon triple bond (C≡C) stretch appears as a weaker, sharp absorption in the 2100-2150 cm⁻¹ region. Additionally, the spectrum will show C-H stretching vibrations for the methyl and methylene (B1212753) groups on the piperidine ring just below 3000 cm⁻¹. As a hydrochloride salt, a very broad absorption band is often observed in the 2400-2700 cm⁻¹ range, which is characteristic of the N⁺-H stretch of a protonated amine. nist.gov
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 | ≡C-H Stretch | Terminal Alkyne |
| 2950 - 2850 | C-H Stretch | Alkane (Piperidine Ring, N-Methyl) |
| 2700 - 2400 | N⁺-H Stretch | Ammonium Salt |
| 2150 - 2100 | C≡C Stretch | Alkyne |
| 1470 - 1430 | C-H Bend | Methylene/Methyl |
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, or byproducts, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing non-volatile salts like this compound. A reversed-phase (RP-HPLC) method is commonly used, typically with a C18 column. nih.govresearchgate.netkisti.re.kr Since basic compounds like piperidines can exhibit poor peak shape on standard silica-based columns, the mobile phase is often acidified (e.g., with phosphoric acid or formic acid) to ensure the analyte remains in its protonated, more polar form. researchgate.netgoogle.comgoogle.com This approach enhances interaction with the stationary phase and produces sharp, symmetrical peaks. Detection can be achieved with a UV detector, although the chromophore in this molecule is weak, or more universally with detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (LC-MS).
Gas Chromatography (GC) is suitable for analyzing the volatile free-base form of the compound. For GC analysis, the hydrochloride salt must first be neutralized with a base to liberate the free amine, which is then extracted into an organic solvent. google.com The resulting solution can be injected into the GC, where the compound is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). unodc.org Headspace GC (HS-GC) can also be employed to analyze for volatile piperidine impurities. google.comchromforum.org Detection is commonly performed using a Flame Ionization Detector (FID) or, for definitive identification, a Mass Spectrometer (GC-MS), which provides both retention time and mass spectral data. researchgate.net
Role As a Key Synthetic Building Block and Intermediate in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Heterocyclic Systems
The chemical architecture of 4-ethynyl-1-methylpiperidine (B1611609) makes it an ideal precursor for the synthesis of intricate heterocyclic systems, including spirocycles and fused-ring structures. The terminal alkyne is a particularly powerful functional group, enabling participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Key synthetic transformations where this building block can be utilized include:
Cycloaddition Reactions: The ethynyl (B1212043) group can act as a dienophile or dipolarophile in various cycloaddition reactions. For instance, in [4+2] cycloadditions, such as the Diels-Alder reaction, it can react with dienes to form new six-membered rings. nih.govresearchgate.net It is also amenable to [3+2] cycloadditions with azides (Huisgen cycloaddition) or nitrile oxides to construct five-membered triazole or isoxazole (B147169) rings, respectively. These reactions are fundamental in creating complex, multi-ring systems.
Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single operation to build complex products, are highly efficient for generating molecular diversity. mdpi.commdpi.com Piperidone derivatives, which are closely related precursors to 4-ethynyl-1-methylpiperidine, are frequently used in MCRs to synthesize diverse heterocyclic scaffolds. e-bookshelf.deresearchgate.netub.edu The ethynyl group on the piperidine (B6355638) ring provides an additional reactive site for post-MCR modification or for direct participation in certain MCRs, expanding the range of accessible heterocyclic structures.
Spirocycle Synthesis: Spirocyclic systems, where two rings share a single atom, are of great interest in drug discovery due to their rigid, three-dimensional structures. whiterose.ac.uk Syntheses of spiropiperidines often begin with 4-piperidone (B1582916) derivatives. nih.govresearchgate.netresearchgate.net 4-Ethynyl-1-methylpiperidine can be envisioned as a key starting material for novel spirocycles where the ethynyl group is first transformed or used as a handle to build the second ring system.
| Reaction Type | Role of 4-Ethynyl-1-methylpiperidine | Resulting Heterocyclic Core | Key Features |
|---|---|---|---|
| [4+2] Cycloaddition | Dienophile | Fused or Bridged Bicyclic Systems | Forms new six-membered rings with high stereocontrol. |
| [3+2] Cycloaddition (e.g., Click Chemistry) | Dipolarophile | Triazoles, Isoxazoles | High efficiency and functional group tolerance. |
| Multicomponent Reactions | Core Scaffold/Reactive Component | Diverse Poly-substituted Heterocycles | Rapid assembly of molecular complexity from simple inputs. |
| Spirocyclization | Precursor | Spiropiperidines | Generates rigid 3D molecular architectures. |
Application in the Construction of Pharmaceutical Intermediates and Scaffolds
The piperidine moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in the structures of numerous approved drugs. mdpi.comnih.gov 4-Ethynyl-1-methylpiperidine hydrochloride is a valuable intermediate for the synthesis of these pharmaceutically relevant molecules, providing a robust framework that can be further functionalized. researchgate.netchemicalbook.commedchemexpress.commedihealthpedia.com
Its primary application lies in the synthesis of CCR5 receptor antagonists, a class of antiviral drugs used in the treatment of HIV. google.comgoogle.comgoogle.com.na The N-methylpiperidine core is a key structural feature in several potent CCR5 antagonists. The synthesis of the notable anti-HIV drug Maraviroc, for example, involves complex piperidine-like intermediates. researchgate.netacs.orgnih.govacs.orgchemicalbook.com The ethynyl group on 4-ethynyl-1-methylpiperidine serves as a versatile chemical handle for coupling with other fragments of the target drug molecule, often via metal-catalyzed cross-coupling reactions like the Sonogashira coupling. This allows for the modular and convergent assembly of complex drug candidates. nih.govlookchem.com
Utility in Material Science and Agrochemical Research
While the predominant application of this compound is in medicinal chemistry, its structural motifs also find utility in materials science and potentially in agrochemical research.
In material science, piperidone derivatives have been used in the one-pot synthesis of high-molecular-weight linear and hyperbranched polymers. rsc.org The polymerization of 1-methyl-4-piperidone (B142233) with biphenyl, for example, yields polymers with high thermal stability. The ethynyl group of 4-ethynyl-1-methylpiperidine offers significant potential for polymer chemistry, as terminal alkynes can undergo polymerization to form polyacetylenes or be incorporated into polymer backbones and side chains via click chemistry. mdpi.com This allows for the creation of functional materials with tailored properties. While the broader class of N-heterocycles is used in creating materials for organic electronics like OLEDs and solar cells, specific applications of this compound are an area for further exploration. beilstein-journals.orgresearchgate.net
In agrochemical research, piperidine derivatives have been utilized, notably as rodenticides. mdpi.com However, the specific application of this compound in the development of modern pesticides or herbicides is not extensively documented in publicly available research.
Patent Landscape Analysis of Synthetic Applications
A review of the patent landscape reveals that the N-methylpiperidine scaffold, often functionalized at the 4-position, is a recurring theme in pharmaceutical development, particularly for viral entry inhibitors. Numerous patents cite the use of such building blocks in the synthesis of novel therapeutic agents.
The most prominent area is the development of CCR5 receptor antagonists for HIV therapy. google.comgoogle.com.na Major pharmaceutical companies have patented series of compounds built around a central piperidine ring. These patents often describe synthetic routes where a functionalized piperidine is a key intermediate, coupled to other aromatic or heterocyclic fragments. Another area where this scaffold appears is in the development of agonists for serotonin (B10506) receptors, such as 5-HT1F agonists for the treatment of migraines. google.com
The analysis indicates that the value of this compound lies in its ability to serve as a versatile starting point for generating libraries of compounds for screening and lead optimization. The N-methylpiperidine core provides a desirable pharmacokinetic profile, while the ethynyl group allows for efficient and modular synthesis of diverse derivatives.
| Patent Number | Assignee/Applicant | Therapeutic Area | Role of Piperidine Scaffold |
|---|---|---|---|
| WO2003084950A1 | Pfizer Inc. | HIV Treatment (CCR5 Antagonists) | Core structural component of selective CCR5 receptor antagonists. google.com |
| EP1659111A2 | Merck & Co., Inc. | HIV Treatment (CCR5 Antagonists) | Central building block for small molecule CCR5 antagonists. google.com.na |
| WO2004054974A2 | GlaxoSmithKline LLC | HIV Treatment (CCR5 Antagonists) | Key scaffold for a novel class of piperidine derivatives as CCR5 antagonists. google.com |
| US8697876B2 | Eli Lilly and Company | Migraine Treatment (5-HT1F Agonists) | Integral part of pyridinoylpiperidine compounds for activating 5-HT1F receptors. google.com |
Future Research Trajectories and Emerging Avenues for 4 Ethynyl 1 Methylpiperidine Hydrochloride
Exploration of Undiscovered Pharmacological Activities and Biological Pathways
The piperidine (B6355638) moiety is a cornerstone in drug discovery, present in a wide array of approved therapeutics targeting the central nervous system (CNS), among other biological systems. The introduction of an ethynyl (B1212043) group at the 4-position of the N-methylpiperidine scaffold offers a unique structural feature that could modulate pharmacological activity in novel ways. The terminal alkyne can act as a bioisostere for other chemical groups, potentially mimicking the interactions of natural ligands with their receptors or enzyme active sites. nih.govipinnovative.com
Future pharmacological screening of 4-Ethynyl-1-methylpiperidine (B1611609) hydrochloride could uncover activities in areas where piperidine-containing molecules have already shown promise. These include, but are not limited to, sigma receptors, opioid receptors, and acetylcholinesterase. nih.govrsc.orgresearchgate.net The rigid, linear nature of the ethynyl group may confer a distinct binding orientation within a receptor pocket compared to other substituents, potentially leading to novel agonist or antagonist profiles.
Moreover, the ethynyl group is not merely a structural placeholder; it can participate in specific non-covalent interactions, such as hydrogen bonding and π-stacking, which could be crucial for target engagement. nih.gov A comprehensive screening campaign against a broad panel of biological targets is a critical next step to mapping the pharmacological landscape of this compound.
Table 1: Potential Pharmacological Targets for 4-Ethynyl-1-methylpiperidine Hydrochloride
| Target Class | Rationale for Investigation | Potential Therapeutic Area |
| Sigma Receptors | Piperidine is a common scaffold in sigma receptor ligands. nih.gov | Neurology, Psychiatry |
| Opioid Receptors | The 4-substituted piperidine core is a classic opioid pharmacophore. nih.gov | Pain Management |
| Acetylcholinesterase | Numerous piperidine derivatives exhibit inhibitory activity. researchgate.net | Alzheimer's Disease |
| Ion Channels | The piperidine motif is present in various ion channel modulators. | Cardiovascular and Neurological Disorders |
Development of Advanced Synthetic Methodologies for Sustainable Production
While the synthesis of 4-substituted piperidines is well-established, future research should focus on the development of more sustainable and efficient methods for the production of this compound. mdpi.comnih.gov Green chemistry principles can be applied to minimize the environmental impact of its synthesis. nih.govijpsjournal.comnumberanalytics.comrasayanjournal.co.infrontiersin.org
Potential avenues for innovation include the use of catalytic methods that avoid stoichiometric reagents, the implementation of flow chemistry for improved safety and scalability, and the exploration of bio-catalytic routes. numberanalytics.com Microwave-assisted organic synthesis could also be employed to reduce reaction times and energy consumption. ijpsjournal.comnumberanalytics.comrasayanjournal.co.in Furthermore, developing synthetic strategies that allow for the late-stage introduction of the ethynyl group would be highly valuable for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Table 2: Comparison of Potential Synthetic Approaches
| Synthetic Method | Potential Advantages | Key Research Focus |
| Catalytic Hydrogenation of Pyridine Precursors | High atom economy. | Development of selective catalysts. |
| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Reactor design and optimization. |
| Biocatalysis | Mild reaction conditions and high stereoselectivity. numberanalytics.com | Enzyme discovery and engineering. |
| Microwave-Assisted Synthesis | Reduced reaction times and energy consumption. ijpsjournal.comrasayanjournal.co.in | Optimization of reaction conditions. |
Integration into Novel Chemical Biology Tools and Probes
The terminal alkyne functionality of this compound makes it an ideal candidate for the development of chemical biology tools and probes. mdpi.com The alkyne can serve as a "handle" for "click chemistry," a set of biocompatible reactions that allow for the efficient and specific labeling of molecules. nih.govresearchgate.netpcbiochemres.comnd.edualfa-chemistry.comrsc.org
This compound could be used as a starting point for the synthesis of activity-based probes (ABPs) and affinity-based probes. For instance, by attaching a reporter tag (e.g., a fluorophore or biotin) via a click reaction, researchers could visualize the subcellular localization of the compound's biological targets or isolate and identify these targets from complex biological mixtures. frontiersin.org
Furthermore, the ethynyl group itself can be used as a Raman spectroscopic probe, offering a non-invasive method for tracking the distribution of the molecule in living cells. The small size and unique vibrational frequency of the alkyne bond make it readily distinguishable from endogenous cellular components.
Table 3: Potential Applications in Chemical Biology
| Application | Description | Enabling Feature |
| Activity-Based Probes | Covalent labeling of enzyme active sites. | The alkyne can be designed to react with specific amino acid residues. nih.govacs.org |
| Affinity-Based Probes | Non-covalent labeling and target identification. | Attachment of a reporter tag via click chemistry. frontiersin.org |
| Bioorthogonal Labeling | Labeling of biomolecules in living systems. | The alkyne participates in highly specific click reactions. rsc.org |
| Raman Spectroscopy | Non-invasive imaging in live cells. | The unique vibrational frequency of the alkyne bond. |
Computational Design of Next-Generation Derivatives with Enhanced Selectivity
Computational modeling and structure-based drug design will be instrumental in guiding the development of next-generation derivatives of this compound with improved potency and selectivity. nih.gov Molecular docking studies can be employed to predict the binding modes of this compound and its analogs within the active sites of various receptors. nih.govresearchgate.netresearchgate.net
By understanding the key molecular interactions that govern binding, researchers can rationally design modifications to the piperidine scaffold, the N-methyl group, or the ethynyl moiety to enhance affinity for a specific target while minimizing off-target effects. For example, quantum mechanics calculations can be used to study the electronic properties of the ethynyl group and how they influence its interactions with receptor residues.
Furthermore, molecular dynamics simulations can provide insights into the conformational flexibility of the molecule and the dynamic nature of its binding to a target protein. This information can be used to design rigidified analogs with a pre-organized conformation for optimal binding, thereby improving both affinity and selectivity. The systematic exploration of the structure-activity relationships of 4-substituted piperidines will be crucial in this endeavor. nih.govacs.orgresearchgate.net
Table 4: Computational Approaches for Derivative Design
| Computational Method | Application | Expected Outcome |
| Molecular Docking | Predicts binding poses of ligands in receptor active sites. nih.govresearchgate.net | Identification of key binding interactions. |
| Molecular Dynamics | Simulates the dynamic behavior of the ligand-receptor complex. | Understanding of binding stability and conformational changes. |
| Quantum Mechanics | Calculates electronic properties of the molecule. | Insight into the nature of non-covalent interactions. |
| 3D-QSAR | Correlates 3D molecular properties with biological activity. | Predictive models for designing more potent analogs. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-ethynyl-1-methylpiperidine hydrochloride?
- Methodology : Synthesis typically involves nucleophilic substitution or alkyne functionalization. For example, analogous piperidine derivatives (e.g., 1-methyl-4-phenylpiperidine derivatives) are synthesized via reflux in methanol/water mixtures, followed by purification using silica gel column chromatography (chloroform:methanol:ammonia gradients) . The ethynyl group can be introduced via Sonogashira coupling or alkyne addition under palladium catalysis. Final hydrochlorination is achieved using HCl in ethanol, with recrystallization for purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm the piperidine ring structure, ethynyl proton resonance (~2.5 ppm for terminal alkynes), and methyl group integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNCl expected: 157.08 g/mol + HCl).
- X-ray Crystallography : For structural confirmation, SHELX programs (e.g., SHELXL) refine crystal structures using diffraction data from Bruker CCD diffractometers .
Q. What are the safety protocols for handling and storing this compound?
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact; ethanol or DMSO is recommended for solubilization .
- Storage : Store at -20°C in airtight, light-protected containers. Stability exceeds 5 years under these conditions .
Advanced Research Questions
Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace ethynyl with cyano or methyl groups) and assess biological activity (e.g., receptor binding assays).
- In Silico Modeling : Use docking software (AutoDock, Schrödinger) to predict interactions with target proteins. Validate with in vitro enzymatic assays .
- Data Interpretation : Compare IC values across analogs to identify critical functional groups. Reference studies on similar piperidine derivatives (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) for SAR trends .
Q. How should contradictions in pharmacological data be resolved?
- Methodology :
- Dose-Response Validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects.
- Mechanistic Studies : Use knockout models or siRNA to confirm target specificity. For example, if opioid activity is suspected (unlikely for this compound), compare binding to μ-opioid receptors using radioligand assays .
- Meta-Analysis : Cross-reference data with structurally related compounds (e.g., methylphenidate hydrochloride derivatives) to identify conserved pharmacological profiles .
Q. What strategies optimize synthetic routes for improved yield and scalability?
- Methodology :
- Catalysis : Employ Pd/Cu catalysts for ethynyl group introduction to reduce side reactions.
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps .
- Process Analytics : Use inline FTIR or HPLC monitoring to identify bottlenecks (e.g., intermediate degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
